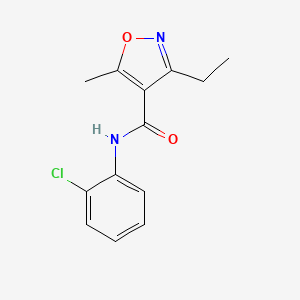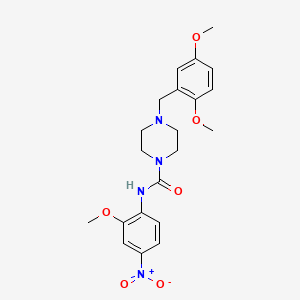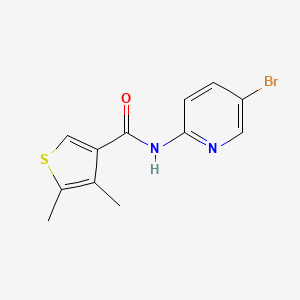![molecular formula C14H8Cl3N3S B4763133 5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4763133.png)
5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine
Vue d'ensemble
Description
5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that belongs to the family of thiazole derivatives. It is commonly known as GSK690693 and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine involves the inhibition of Akt kinase activity. Akt is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell survival, proliferation, and metabolism. In cancer cells, Akt is often overactive, leading to increased cell survival and proliferation. GSK690693 binds to the ATP-binding site of Akt and inhibits its activity, leading to decreased cell survival and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of other anti-cancer drugs. It has also been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine in lab experiments is its specificity for Akt kinase. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of Akt in cancer biology. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
For research include the development of more potent and selective Akt inhibitors, the identification of biomarkers that can predict the response to Akt inhibitors, and the use of this compound in other disease models.
Applications De Recherche Scientifique
5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Akt, which play a crucial role in cancer cell survival and proliferation. In preclinical studies, GSK690693 has demonstrated anti-tumor activity in various cancer cell lines and animal models. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-9-2-4-13(18-6-9)20-14-19-12(7-21-14)8-1-3-10(16)11(17)5-8/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPYYVDXQKVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC3=NC=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4763058.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4763066.png)
![2-(allylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763080.png)



![N-(2-methoxy-5-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4763104.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763110.png)

![7-(2-furyl)-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4763118.png)
![2-(benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4763121.png)


